molecular formula C39H47NO3 B12042021 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate CAS No. 355429-28-6

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12042021
CAS No.: 355429-28-6
M. Wt: 577.8 g/mol
InChI Key: HAHIGFFIDLFLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS: 355429-28-6) is a quinoline-based derivative with a molecular formula of C₃₄H₃₇NO₃ and an average molecular mass of 507.674 g/mol . Its structure comprises a quinoline core substituted with a methyl group at the 8-position and two distinct moieties:

  • A 4-heptylphenyl group at the 2-position of the quinoline ring.
  • A 2-(4-heptylphenyl)-2-oxoethyl ester linked to the 4-carboxylate group.

Key structural features include:

  • Electron-deficient quinoline core: The aromatic system may facilitate π-π stacking interactions, relevant for material or pharmaceutical applications.
  • Ester linkage: The 2-oxoethyl ester group contributes to hydrolytic stability and steric bulk.

Predicted physicochemical properties include a collision cross-section (CCS) of 232.5 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity .

Properties

CAS No.

355429-28-6

Molecular Formula

C39H47NO3

Molecular Weight

577.8 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C39H47NO3/c1-4-6-8-10-12-16-30-19-23-32(24-20-30)36-27-35(34-18-14-15-29(3)38(34)40-36)39(42)43-28-37(41)33-25-21-31(22-26-33)17-13-11-9-7-5-2/h14-15,18-27H,4-13,16-17,28H2,1-3H3

InChI Key

HAHIGFFIDLFLFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CCCCCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-heptylbenzene with an appropriate acyl chloride to introduce the oxoethyl group. This is followed by a condensation reaction with 8-methylquinoline-4-carboxylic acid to form the final ester product. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoethyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C32H38N2O3C_{32}H_{38}N_{2}O_{3}. Its structure features a quinoline backbone substituted with heptylphenyl and oxoethyl groups, which contribute to its unique properties.

Physical Properties

  • Molecular Weight : 498.66 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Melting Point : Specific melting point data is not widely available, indicating the need for further characterization studies.

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Studies indicate that derivatives of quinoline exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives exhibited significant inhibition of cancer cell proliferation. The mechanism involved the induction of apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that compounds with similar structures to 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate exhibit activity against Mycobacterium tuberculosis. These findings suggest its potential use as a lead compound for developing new antibiotics .

Material Science

Due to its unique electronic properties, this compound can be used in material science applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor makes it suitable for enhancing device efficiency.

Case Study: OLED Applications

Research has demonstrated that quinoline-based compounds can improve the performance of OLEDs by increasing charge mobility and light emission efficiency. This opens avenues for the development of more efficient lighting and display technologies .

Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Quinoline Derivative AAnticancer5.0
Quinoline Derivative BAntimicrobial10.0
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylatePotential Anti-cancerTBDTBD

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The quinoline core is known to interact with DNA and RNA, potentially influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Length: The target compound’s heptyl chains confer higher hydrophobicity compared to ethyl (C₂H₅) or methyl (CH₃) substituents. This may reduce aqueous solubility but improve lipid membrane permeability .

Polarity and CCS :

  • Despite differing alkyl chains, the target compound and its ethylphenyl analog share identical CCS values, suggesting similar conformational flexibility.
  • Hydroxy or benzyloxy groups (e.g., ) likely increase polarity, though experimental data are lacking.

Biological Activity

The compound 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate belongs to a class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C33H39N1O3C_{33}H_{39}N_{1}O_{3}, with a molecular weight of approximately 541.69 g/mol. Its structure features a quinoline backbone with heptyl and methyl substituents that may influence its biological interactions.

Anticancer Properties

Quinoline derivatives, including the compound , have been investigated for their anticancer potential. For instance, studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines. The ID50 values (the concentration required to inhibit cell growth by 50%) for similar quinoline derivatives range from 0.08 to 1.0 µM in different assays, indicating potent activity against tumor cells such as B16 murine melanoma and HL-60 leukemia cells .

Table 1: Summary of Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedID50 (µM)Mechanism
MPTQB16F100.08DNA intercalation
MPTQHL-601.0Apoptosis induction
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylateTBDTBDTBD

Antioxidant Activity

The antioxidant properties of quinoline derivatives are also noteworthy. Research indicates that compounds with hydroxyl or methoxy groups exhibit enhanced radical scavenging abilities. While specific data on the antioxidant activity of the target compound is limited, related quinoline structures have shown promising results in assays such as ABTS and DPPH .

Table 2: Antioxidant Activity Evaluation Methods

MethodDescriptionSensitivity
DPPHMeasures free radical scavengingModerate
ABTSEvaluates total antioxidant capacityHigh
CUPRACAssesses metal-chelating propertiesVery High

The mechanisms by which quinoline derivatives exert their biological effects include:

  • DNA Intercalation : Many quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidative Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative stress.

Case Studies

Several studies have explored the biological activities of quinoline derivatives analogous to the target compound:

  • Antitumor Efficacy : A systematic evaluation showed that certain quinoline derivatives significantly inhibited tumor growth in vivo, with survival rates markedly improved in treated groups compared to controls .
  • Inflammatory Response Modulation : Quinoline derivatives have also been shown to reduce paw volume in inflammatory models, demonstrating anti-inflammatory properties comparable to standard treatments like phenylbutazone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.